![molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5](/img/no-structure.png)
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C13H17N5O2 . It is a complex organic molecule that falls under the category of purines .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a type of nitrogen-containing heterocycle . It has an isobutyl group and two methyl groups attached to the purine core . The molecular weight of this compound is approximately 275.306 Da .Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Evaluation
- A series of derivatives of imidazo[2,1-f]purine-2,4-dione demonstrated potent receptor affinity for serotonin receptors (5-HT1A) and showed promise as compounds for further modification and detailed mechanistic study due to their hybrid ligand properties (Zagórska et al., 2016).
- In another study, certain derivatives exhibited anxiolytic-like activity and behavior comparable to antidepressants in animal models, indicating their potential as psychotropic agents (Zagórska et al., 2016).
Molecular and Structural Studies
- Investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, suggesting that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Potential Antagonistic Activity
- New derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A(3) adenosine receptors antagonists, providing a foundation for the development of novel antagonistic agents (Baraldi et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-diaminopurine with isobutyraldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2,6-diaminopurine", "isobutyraldehyde", "sodium cyanide", "sodium methoxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with isobutyraldehyde in the presence of sodium cyanide and sodium methoxide to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine", "Step 2: Cyclization of the intermediate with acetic anhydride and acetic acid to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Step 3: Oxidation of the compound with hydrogen peroxide and sodium hydroxide to obtain the final product" ] } | |
Numéro CAS |
895834-12-5 |
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.312 |
Nom IUPAC |
4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20) |
Clé InChI |
QCOGMSICKACXNP-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide](/img/structure/B2555988.png)
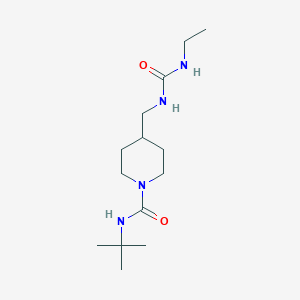
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2555990.png)
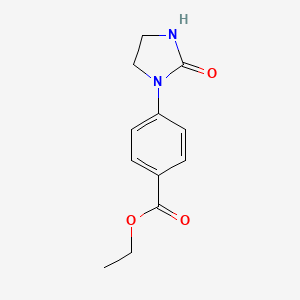

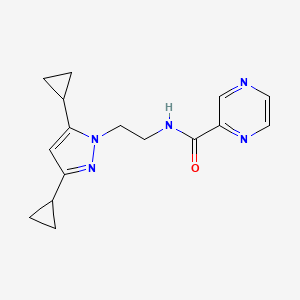

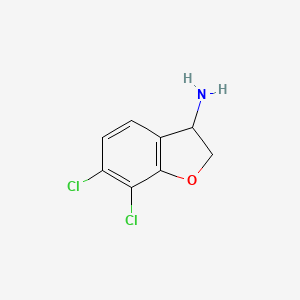

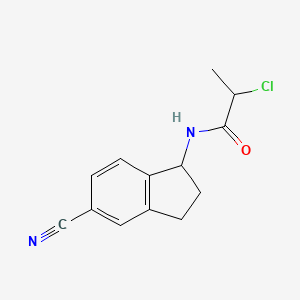
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)
![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)
